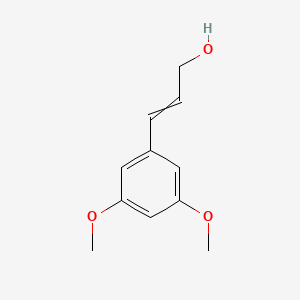
3-(3,5-Dimethoxyphenyl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dimethoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O3 It is a derivative of cinnamyl alcohol, characterized by the presence of two methoxy groups on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxyphenyl)prop-2-en-1-ol typically involves the reaction of 3,5-dimethoxybenzaldehyde with an appropriate reagent to form the corresponding cinnamyl alcohol derivative. One common method is the Claisen-Schmidt condensation, where 3,5-dimethoxybenzaldehyde reacts with acetaldehyde in the presence of a base, followed by reduction of the resulting α,β-unsaturated carbonyl compound to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Claisen-Schmidt condensation and subsequent reduction steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Dimethoxyphenyl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the double bond can yield the saturated alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: 3-(3,5-Dimethoxyphenyl)prop-2-enal or 3-(3,5-Dimethoxyphenyl)propanoic acid.
Reduction: 3-(3,5-Dimethoxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown significant antimicrobial and cytotoxic activities.
Wirkmechanismus
The mechanism by which 3-(3,5-Dimethoxyphenyl)prop-2-en-1-ol exerts its effects, particularly in cancer cells, involves the generation of reactive oxygen species (ROS). The compound induces oxidative stress, leading to apoptosis in cancer cells while sparing healthy cells . This selective cytotoxicity is mediated through the modulation of genes involved in glutathione metabolism, such as CHAC1, which is highly upregulated upon treatment with the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,4-Dimethoxyphenyl)prop-2-en-1-ol: Another cinnamyl alcohol derivative with similar antimicrobial and cytotoxic activities.
(E)-3-(3,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (DPP23): A synthetic chalcone derivative with antitumor activity through ROS-mediated apoptosis.
Uniqueness
3-(3,5-Dimethoxyphenyl)prop-2-en-1-ol is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of two methoxy groups at the 3 and 5 positions enhances its ability to generate ROS and induce apoptosis in cancer cells, making it a promising candidate for further research in cancer therapy .
Eigenschaften
CAS-Nummer |
147663-61-4 |
|---|---|
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
3-(3,5-dimethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O3/c1-13-10-6-9(4-3-5-12)7-11(8-10)14-2/h3-4,6-8,12H,5H2,1-2H3 |
InChI-Schlüssel |
OPEPJTFZAYIGKJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)C=CCO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12561427.png)
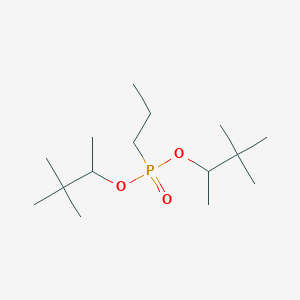
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B12561452.png)
![Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione](/img/structure/B12561454.png)
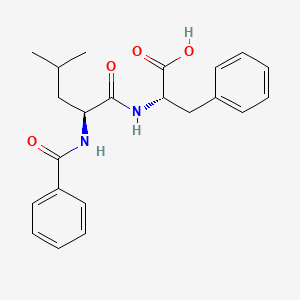
![Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate](/img/structure/B12561460.png)
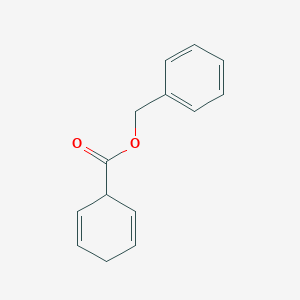
![2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B12561477.png)
![1-[(Prop-2-en-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]but-2-ene](/img/structure/B12561481.png)

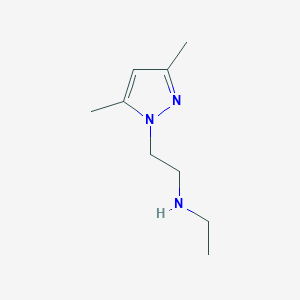
![N,N'-([2,2'-Bipyridine]-4,4'-diyl)bis(3-methoxypropanamide)](/img/structure/B12561510.png)
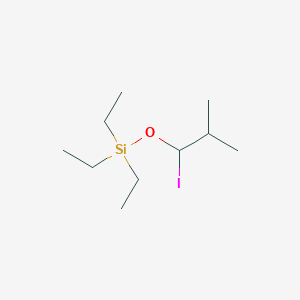
![8-{4-[(3-Hydroxypropyl)amino]butyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12561514.png)
